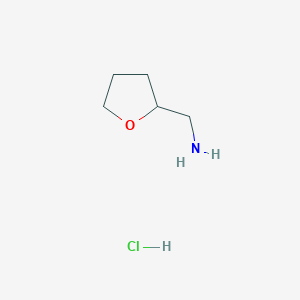

(oxolan-2-yl)methanamine hydrochloride

Description

The exact mass of the compound Oxolan-2-ylmethylamine, chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (oxolan-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (oxolan-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxolan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSUKLRDNJDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-60-9 | |

| Record name | (oxolan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tetrahydrofurfurylamine hydrochloride chemical structure and molecular weight

This technical guide details the chemical structure, physiochemical properties, synthesis, and pharmaceutical applications of Tetrahydrofurfurylamine Hydrochloride (THFA·HCl).

Executive Summary

Tetrahydrofurfurylamine Hydrochloride (THFA·HCl) is the hydrochloride salt of tetrahydrofurfurylamine, a saturated heterocyclic primary amine. It serves as a critical chiral building block in medicinal chemistry, particularly for introducing the tetrahydrofuran (THF) moiety—a pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates. Unlike its aromatic precursor (furfurylamine), THFA·HCl offers a non-planar, aliphatic ring system with a stereocenter at the C2 position, making it valuable for structure-activity relationship (SAR) studies in multidimensional chemical space.

Chemical Identity & Structure

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | (Tetrahydrofuran-2-yl)methanamine hydrochloride |

| Common Name | Tetrahydrofurfurylamine Hydrochloride |

| Synonyms | 2-Aminomethyltetrahydrofuran HCl; THFA[1][2][3]·HCl |

| CAS Number (Racemic) | Not widely assigned (Refer to Free Base CAS: 4795-29-3) |

| CAS Number (R-Isomer) | 7175-80-6 |

| CAS Number (S-Isomer) | 7175-81-7 |

| Molecular Formula | C₅H₁₁NO[1][2][4][5][6] · HCl |

| Molecular Weight | 137.61 g/mol (Free base: 101.15; HCl: 36.46) |

Structural Analysis

The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the 2-position with a methylamine group. The nitrogen atom is protonated in the hydrochloride salt form, rendering it an ammonium cation balanced by a chloride anion.

-

Chirality: The C2 carbon is a chiral center. The commercial product is often racemic, but enantiopure (R) and (S) forms are critical for asymmetric synthesis.

-

Conformation: The THF ring adopts an envelope conformation to minimize torsional strain, which influences the spatial projection of the aminomethyl arm.

Physiochemical Profile

Understanding the physical state is crucial for handling and formulation.

| Property | Description |

| Physical State | White to off-white crystalline solid (Free base is a liquid) |

| Solubility | Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether). |

| Hygroscopicity | Moderate. The HCl salt is more stable than the free base (which absorbs CO₂) but should be stored under desiccant. |

| Acidity (pKa) | ~9.5 (Conjugate acid of the amine). It acts as a weak acid in solution. |

| Melting Point | Typically 100–105°C (Dependent on enantiomeric purity and solvation). |

Synthesis & Manufacturing Protocols

The synthesis of THFA·HCl typically proceeds via the hydrogenation of furfurylamine followed by salt formation.

Synthetic Pathway (DOT Diagram)

Figure 1: Industrial synthesis pathway from renewable furfural feedstocks to THFA[2][3][7][8][9][10]·HCl.

Laboratory Protocol: Salt Formation

Objective: Conversion of commercial Tetrahydrofurfurylamine (Free Base) to the Hydrochloride Salt for improved stability.

Reagents:

-

Tetrahydrofurfurylamine (Free Base, CAS 4795-29-3)

-

HCl (4M in Dioxane or anhydrous Diethyl Ether)

-

Anhydrous Ethanol (Solvent)

-

Diethyl Ether (Antisolvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol (1.01 g) of Tetrahydrofurfurylamine in 10 mL of anhydrous ethanol in a round-bottom flask under nitrogen atmosphere. Note: Cooling to 0°C is recommended to control exotherm.

-

Acidification: Dropwise add 1.1 equivalents (11 mmol) of HCl solution (e.g., 4M in dioxane) while stirring. Monitor pH until it reaches ~2-3.

-

Precipitation: The solution may become turbid. Add anhydrous diethyl ether (30 mL) slowly to induce crystallization of the salt.

-

Filtration: Filter the white precipitate under vacuum.

-

Washing: Wash the filter cake twice with cold diethyl ether to remove excess acid and organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Validation: Confirm structure via Melting Point and 1H-NMR.

Analytical Characterization

To validate the identity of THFA·HCl, the following spectral data are standard.

Proton NMR (1H-NMR)

-

Solvent: D₂O or DMSO-d₆

-

Key Signals:

-

δ 1.5 - 2.1 ppm (Multiplet, 4H): Protons on the C3 and C4 carbons of the THF ring.

-

δ 2.8 - 3.1 ppm (Doublet/Multiplet, 2H): The exocyclic methylene group (-CH₂-NH₃⁺). The chemical shift is downfield compared to the free base due to the positive charge on nitrogen.

-

δ 3.6 - 3.9 ppm (Multiplet, 2H): Protons on the C5 carbon (adjacent to oxygen).

-

δ 4.0 - 4.2 ppm (Multiplet, 1H): The chiral methine proton at C2.

-

Infrared Spectroscopy (FT-IR)

-

~2800–3200 cm⁻¹: Broad ammonium (N-H) stretch, characteristic of amine salts (obscures C-H stretches).

-

~1050–1100 cm⁻¹: Strong C-O-C stretching vibration from the tetrahydrofuran ring ether linkage.

Applications in Drug Development[10][11][12]

THFA·HCl is a versatile "privileged structure" intermediate.

Pharmacological Significance

-

Solubility Enhancer: The THF ring is polar but lipophilic enough to cross membranes, often used to replace phenyl or cyclohexyl rings to improve water solubility (logP adjustment).

-

Chiral Scaffold: The (R) and (S) enantiomers allow researchers to probe the stereochemical requirements of a binding pocket.

-

Peptidomimetics: Used as a C-terminal capping group to prevent enzymatic degradation of peptide drugs.

Case Studies & Derivatives

-

Modafinil Derivatives: THFA has been used to synthesize analogs of Modafinil to explore monoamine transporter inhibition. The THF ring provides a distinct steric profile compared to the standard amide.

-

Muscarinic Agonists: The structural similarity between the tetrahydrofurfuryl group and the muscarine natural product makes THFA·HCl a key starting material for synthesizing muscarinic acetylcholine receptor ligands.

-

Naftidrofuryl (Reference): While Naftidrofuryl (vasodilator) contains a tetrahydrofurfuryl ester, the amine analog (THFA) is often used in parallel library synthesis to create bioisosteres (Amide vs. Ester linkers).

Application Workflow (DOT Diagram)

Figure 2: Utilization of THFA·HCl in diverse medicinal chemistry campaigns.

Safety & Handling

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Incompatibility: Strong oxidizing agents.

-

Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. PubChem. Available at: [Link]

-

Fisher Scientific. (R)-(-)-Tetrahydrofurfurylamine Hydrochloride Product Data. Available at: [Link]

-

Zhou, J., et al. (2004).[11] "Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors." Journal of Medicinal Chemistry. (Cited for application in Modafinil derivative synthesis).[3][11]

-

Royal Society of Chemistry. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.[9] Catalysis Science & Technology. Available at: [Link]

-

Fernández de la Pradilla, R., et al. (2006). "Synthesis of Tetrahydrofurfurylamines Related to Muscarine." Heterocycles. Available at: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. (2R)-Tetrahydro-2-furanmethanamine Hydrochloride, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 3. chiralvision.com [chiralvision.com]

- 4. CAS RN undefined | Fisher Scientific [fishersci.co.uk]

- 5. sincerechemical.com [sincerechemical.com]

- 6. (2R)-Tetrahydro-2-furanmethanamine Hydrochloride, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

(tetrahydrofuran-2-yl)methanamine HCl solubility in water vs organic solvents

[1]

Executive Summary

(Tetrahydrofuran-2-yl)methanamine hydrochloride represents a critical class of heterocyclic amine building blocks used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, furosemide analogs).[1] Its solubility behavior is governed by a competing molecular architecture: the lipophilic, ether-containing tetrahydrofuran (THF) ring and the highly polar, ionic ammonium hydrochloride headgroup.

Understanding this duality is essential for process chemists. While the free base is a liquid miscible with most organic solvents, the hydrochloride salt exhibits a strict "ionic lattice" solubility profile. This guide provides a definitive analysis of its solubility thermodynamics, offering researchers a roadmap for solvent selection during reaction design, extraction, and recrystallization.

Molecular Architecture & Solvation Physics[1]

To predict solubility without empirical data for every specific solvent, one must understand the lattice energy vs. solvation energy balance.

The Structural Conflict

-

The Cation (R-NH₃⁺): The protonated primary amine acts as a strong hydrogen bond donor.[1] It requires high-dielectric solvents (Water, Methanol) to stabilize the positive charge through dipole-ion interactions.[1]

-

The Anion (Cl⁻): Requires protic solvents to form a solvation shell via hydrogen bonding.

-

The Scaffold (THF Ring): The cyclic ether is moderately lipophilic (

for the free base).[1] While the ether oxygen can accept hydrogen bonds, the carbon backbone resists dissolution in highly ionic media, creating a "salting-out" potential in high-molarity brine solutions.

Mechanism of Dissolution

For the salt to dissolve, the solvent-solute interactions must overcome the crystal lattice energy of the solid salt.

-

In Water: The hydration enthalpy of the Cl⁻ and R-NH₃⁺ ions is massive, easily breaking the lattice.

-

In Hexane: The non-polar solvent cannot stabilize the ions; the lattice energy dominates, resulting in near-zero solubility.

Solubility Profile: Water vs. Organic Solvents[2]

The following data categorizes solubility based on thermodynamic principles and standard behavior of low-molecular-weight amine hydrochlorides.

Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism / Observation |

| Aqueous | Water (pH 7) | Very High (>100 mg/mL) | Ion-dipole solvation.[1] Exothermic dissolution.[1] |

| Protic Polar | Methanol | High | Strong H-bonding capability matches ionic character.[1] |

| Protic Polar | Ethanol | Moderate to High | Solubility decreases as alkyl chain length increases.[1] |

| Protic Polar | Isopropanol (IPA) | Moderate | Often used as the "solvent" in recrystallization. |

| Polar Aprotic | DMSO, DMF | High | High dielectric constant stabilizes ions, though less than water. |

| Ether | THF, Diethyl Ether | Very Low / Insoluble | Critical: Even though the molecule contains a THF ring, the salt is insoluble in THF. |

| Chlorinated | Dichloromethane (DCM) | Low | Can dissolve small amounts due to polarity, but generally poor for salts. |

| Hydrocarbon | Hexane, Toluene | Insoluble | Zero interaction with ionic lattice. Used as antisolvents.[1][2] |

The "Antisolvent" Effect

Because (tetrahydrofuran-2-yl)methanamine HCl is highly soluble in methanol but insoluble in diethyl ether or ethyl acetate, this gradient is the primary mechanism for purification.[1] Adding ether to a saturated methanol solution of the salt will force the pure salt to crystallize out of the solution.

Visualization: Solvation & Process Logic

The following diagrams illustrate the solvation shell mechanism and a decision tree for solvent selection.

Solvation Thermodynamics

Caption: Thermodynamic competition between lattice energy and solvation energy in polar vs. non-polar media.[1]

Recrystallization Decision Tree

Caption: Strategic workflow for purifying the salt based on differential solubility profiles.

Experimental Protocols

As a self-validating guide, the following protocols allow you to determine exact solubility values and purify the compound in your specific lab environment.

Protocol A: Gravimetric Solubility Determination

Purpose: To generate a precise solubility curve (mg/mL) for regulatory or process filing.[1]

-

Preparation: Dry the (tetrahydrofuran-2-yl)methanamine HCl salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture.

-

Saturation:

-

Equilibration: Cap the vial and stir at the target temperature (e.g., 25°C) for 24 hours . This ensures thermodynamic equilibrium, not just kinetic dissolution.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue to constant weight.

-

Calculation:

(Where S is solubility in mg/mL).

Protocol B: Purification via Anti-Solvent Precipitation

Purpose: To remove organic impurities (which remain in the organic layer) and inorganic salts (which may not dissolve in the primary alcohol).

-

Dissolution: Dissolve crude (tetrahydrofuran-2-yl)methanamine HCl in the minimum amount of warm Methanol (approx. 50°C).

-

Clarification: If the solution is cloudy (indicating inorganic contaminants like Na₂SO₄), filter while hot.

-

Precipitation:

-

Slowly add Ethyl Acetate or Diethyl Ether (Antisolvent) to the stirring methanol solution.

-

Ratio target: 1:3 (Methanol:Antisolvent).[1]

-

Observe the formation of a white, crystalline precipitate.

-

-

Collection: Cool to 0°C for 1 hour, then filter via vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with cold 100% Ethyl Acetate.

Scientific Integrity & Troubleshooting

Hygroscopicity Warning

Amine hydrochloride salts derived from small heterocycles are notoriously hygroscopic .[1]

-

Observation: If your solid turns into a sticky oil (deliquescence) upon exposure to air, it has absorbed atmospheric water.

-

Correction: Always handle in a desiccator or glovebox. Recrystallized material must be dried under high vacuum (<5 mbar) with P₂O₅ as a desiccant.[1]

Free Base Conversion

If you require solubility in non-polar solvents (Toluene, Hexane):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine.[1] Retrieved from [Link][1]

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard text for salt selection and recrystallization protocols).

A Comprehensive Safety & Handling Guide for 2-Aminomethyltetrahydrofuran Hydrochloride in a Research Setting

This guide provides drug development professionals, researchers, and scientists with an in-depth technical framework for the safe handling, storage, and emergency management of 2-aminomethyltetrahydrofuran hydrochloride. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, grounding them in the physicochemical nature of the compound to foster a proactive safety culture.

Section 1: Proactive Hazard Analysis: Understanding the Inherent Risks

2-Aminomethyltetrahydrofuran hydrochloride is a versatile reagent, but its utility is matched by a significant hazard profile that demands rigorous control measures. Its molecular structure—a flammable ether ring coupled with a corrosive amine hydrochloride—dictates its primary risks.

-

High Flammability (H225): The tetrahydrofuran moiety confers properties similar to other flammable ethers. The liquid and its vapor are highly flammable and can form explosive mixtures with air. Vapors, being heavier than air, can travel a considerable distance to an ignition source and flash back.[1] All work must be conducted far from heat, sparks, open flames, and other ignition sources.[1][2]

-

Severe Corrosivity (H314): This compound causes severe skin burns and eye damage. The amine hydrochloride functional group can create an acidic environment in the presence of moisture, contributing to its corrosive nature. This necessitates stringent personal protective equipment (PPE) protocols to prevent any direct contact.

-

Acute Oral Toxicity (H302): The substance is harmful if swallowed, classified as Acute Toxicity, Oral (Category 4).[2] Ingestion can lead to significant adverse health effects, and under no circumstances should it be consumed.

-

Peroxide Formation Potential: A critical, and often underestimated, long-term hazard of ether-containing compounds is the formation of explosive peroxides upon exposure to air and light.[2] While the hydrochloride salt may have different stability profile than the free base, it is a critical safety practice to assume peroxide formation is possible. Containers should be dated upon opening, stored under an inert atmosphere, and tested for peroxides periodically, especially before any distillation or concentration steps.[2]

Table 1: GHS Hazard Identification

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor. |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious eye damage | Category 1 | H318: Causes serious eye damage. |

Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

Effective safety management is not merely about wearing gloves; it's a systematic process of reducing risk at its source. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

2.1. Elimination & Substitution In drug development, eliminating a specific chemical intermediate is often not feasible. Substituting it with a less hazardous alternative should always be the first consideration, though its unique reactive properties may make this challenging.

2.2. Engineering Controls This is the most critical layer of protection for this compound.

-

Ventilation: All handling of 2-aminomethyltetrahydrofuran hydrochloride must occur inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[3] The ventilation system should be explosion-proof.[4]

-

Ignition Source Control: All electrical equipment used in the vicinity must be intrinsically safe or explosion-proof.[1] Grounding and bonding of containers and receiving equipment is mandatory during transfers to prevent static discharge, a common ignition source.[1]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2]

2.3. Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for every process involving this compound are required.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.[3][5]

-

Designated Areas: Clearly mark areas where this chemical is stored and used. Restrict access to authorized personnel only.

2.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected carefully.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton®; consult manufacturer's data) and a flame-retardant, antistatic lab coat. Immediately change any contaminated clothing.

-

Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][6]

Section 3: Standard Operating Protocols for the Compound Lifecycle

Adherence to validated protocols is essential for ensuring safety and experimental integrity.

3.1. Receiving and Storage Protocol

-

Inspect: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

-

Label: Affix a label indicating the date of receipt and the date it was first opened. This is critical for peroxide management.

-

Store: Store the container in a designated, locked, flame-proof cabinet.[7]

-

Conditions: The storage environment must be cool, dry, and well-ventilated, with a recommended temperature of 2-8 °C.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[1][2]

-

Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to inhibit peroxide formation and degradation.[2]

3.2. Protocol for Handling and Dispensing

-

Pre-Use Checks: Verify the fume hood is operational. Ensure an appropriate spill kit and fire extinguisher (e.g., dry chemical) are immediately available.

-

Don PPE: Wear all required PPE as specified in Section 2.4.

-

Grounding: If transferring between metal containers, ensure they are bonded and grounded.[1]

-

Dispensing: Use only non-sparking tools for transfers.[1][2] Dispense the minimum required quantity for the experiment.

-

Sealing: After dispensing, purge the headspace of the primary container with inert gas before tightly closing.

-

Cleanup: Clean any residual material from the work surface.

-

Post-Use: Wash hands and forearms thoroughly after handling is complete, even if gloves were worn.

3.3. Waste Disposal Protocol

-

Container: Collect waste in a dedicated, properly labeled, sealed container. The waste container must be compatible with the chemical.

-

Labeling: The waste label must clearly state "Hazardous Waste," list the full chemical name, and indicate the flammability and corrosivity hazards.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible waste streams.

-

Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not pour down the drain.

Section 4: Emergency Response Protocols

Preparedness is paramount. All lab personnel must be familiar with these procedures.

Caption: A workflow for responding to chemical spills.

4.1. Spill Response

-

Minor Spill (in a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, contain the spill using a chemical absorbent like Chemizorb® or dry sand.

-

Use non-sparking tools to collect the absorbed material into a labeled hazardous waste container.[1]

-

Clean the affected area thoroughly.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and activate the fire alarm to initiate a building evacuation.

-

Contact your institution's emergency response team from a safe location.

-

Do not attempt to clean it up yourself.

-

4.2. First Aid for Exposures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8]

4.3. Fire Emergency Response

-

Action: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a solid stream of water as it may spread the fire.[8] Water spray can be used to cool fire-exposed containers.[2]

-

Evacuation: If the fire is anything other than minor and easily extinguishable, evacuate the area and activate the fire alarm.

Section 5: Physicochemical & Toxicological Data Summary

This data is provided for reference. Note that some values are for the closely related compound 2-Methyltetrahydrofuran (2-MeTHF) and should be used as an approximation.

Table 2: Physicochemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C₅H₁₁NO·HCl | 2-aminomethyltetrahydrofuran hydrochloride |

| Molecular Weight | 137.61 g/mol | 2-aminomethyltetrahydrofuran hydrochloride |

| Appearance | Colorless to light yellow liquid | Tetrahydrofurfurylamine[9] |

| Boiling Point | 78 - 80 °C (172 - 176 °F) | 2-MeTHF |

| Density | 0.86 g/cm³ at 25 °C (77 °F) | 2-MeTHF |

| Flash Point | -11 °C (12.2 °F) | 2-MeTHF[10] |

| Solubility | Water miscibility decreases with increasing temperature. | 2-MeTHF[11] |

Table 3: Toxicological Information

| Exposure Route | Finding | GHS Classification |

| Oral | Harmful if swallowed. Human permitted daily exposure limit established at 6.2 mg/day for 2-MeTHF.[12] | Acute Tox. 4 |

| Dermal | Causes severe skin burns. | Skin Corr. 1B |

| Eye | Causes serious eye damage. | Eye Dam. 1 |

| Genotoxicity | Considered negative for genotoxicity and mutagenicity. | 2-MeTHF[12] |

Section 6: References

-

SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from

-

2 - SAFETY DATA SHEET. (2009, May 14). Fisher Scientific. Retrieved from

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from

-

2-(Aminomethyl)furan - Safety Data Sheet. (2023, June 29). Apollo Scientific. Retrieved from

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from

-

Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). DIPLOMATA COMERCIAL. Retrieved from

-

Tetrahydrofurfurylamine | C5H11NO. (n.d.). PubChem - NIH. Retrieved from

-

3-(Aminomethyl)tetrahydrofuran - SAFETY DATA SHEET. (2025, January 7). TCI EUROPE N.V. Retrieved from

-

MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from

-

What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL. Retrieved from

-

2-Methyltetrahydrofuran - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from

-

2-Methyltetrahydrofuran - Wikipedia. (n.d.). Retrieved from

-

Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. (n.d.). ResearchGate. Retrieved from

-

METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). Retrieved from

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tri-iso.com [tri-iso.com]

- 9. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cms.chempoint.com [cms.chempoint.com]

- 11. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Reductive Amination using Tetrahydrofurfurylamine Hydrochloride

Introduction: The Strategic Synthesis of Substituted Tetrahydrofurfurylamines

In the landscape of modern medicinal and process chemistry, the synthesis of complex amines remains a cornerstone of drug discovery and development. Reductive amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines.[1][2] This application note provides a comprehensive guide to the reductive amination protocol utilizing tetrahydrofurfurylamine hydrochloride, a valuable building block for introducing the tetrahydrofurfuryl moiety into target molecules.

The tetrahydrofurfuryl group is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the underlying mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for successful execution and troubleshooting.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination is a two-stage process that commences with the reaction between a carbonyl compound (an aldehyde or a ketone) and an amine to form an imine or an iminium ion intermediate.[3][4] This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[1][5] The reaction is typically carried out under weakly acidic conditions, which are crucial for catalyzing the initial condensation step.[5]

A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This reagent is particularly effective because it is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion, thereby minimizing the formation of alcohol byproducts.[1][7]

The overall transformation can be visualized as follows:

Figure 1: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination with Tetrahydrofurfurylamine Hydrochloride

This protocol outlines a general procedure for the reductive amination of a generic ketone with tetrahydrofurfurylamine hydrochloride using sodium triacetoxyborohydride.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Tetrahydrofurfurylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

A Note on Using Amine Hydrochloride Salts:

Tetrahydrofurfurylamine is supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the ammonium salt prevents the free amine from participating in the nucleophilic attack on the carbonyl group. Therefore, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, must be added to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ. Typically, one equivalent of the base is sufficient.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).

-

Add tetrahydrofurfurylamine hydrochloride (1.1 - 1.2 eq).

-

Dissolve the solids in anhydrous DCM or DCE (approximately 0.1 - 0.2 M concentration with respect to the ketone).

-

Add triethylamine or DIPEA (1.1 - 1.2 eq) to the mixture and stir for 10-15 minutes at room temperature. This allows for the in situ formation of the free amine.

-

-

Addition of Reducing Agent:

-

In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the carbonyl substrate.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[8] Be cautious as gas evolution (hydrogen) may occur.

-

Continue adding the bicarbonate solution until the gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford the pure substituted tetrahydrofurfurylamine.

-

Figure 2: Step-by-step experimental workflow.

Key Reaction Parameters and Troubleshooting

| Parameter | Recommended Range/Condition | Rationale and Field-Proven Insights |

| Stoichiometry (Amine) | 1.1 - 1.2 equivalents | A slight excess of the amine hydrochloride and base ensures complete consumption of the limiting carbonyl compound. |

| Stoichiometry (Reducing Agent) | 1.2 - 1.5 equivalents | An excess of NaBH(OAc)₃ is used to drive the reduction to completion. The reagent is moisture-sensitive, and a slight excess accounts for any potential degradation.[10][11] |

| Solvent | Anhydrous DCM or DCE | These non-protic solvents are ideal as they do not react with the reducing agent.[6] |

| Temperature | Room Temperature | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at ambient temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be beneficial. |

| Reaction Time | 2 - 24 hours | Reaction times are substrate-dependent. Monitoring by TLC or LC-MS is crucial to determine the point of completion. |

Troubleshooting Common Issues:

-

Incomplete Reaction: If the reaction stalls, consider adding an additional portion of NaBH(OAc)₃. Ensure all reagents and solvents were anhydrous, as moisture can deactivate the reducing agent.[10]

-

Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with iminium ion formation. This is less common with NaBH(OAc)₃ but can occur with more reactive carbonyls. Ensure the amine and carbonyl have sufficient time to form the iminium ion before the addition of the reducing agent, or consider a two-step procedure where the imine is pre-formed.

-

Low Yield: Poor recovery can be due to incomplete extraction. The amine product may have some water solubility, so thorough extraction is necessary. Adjusting the pH of the aqueous layer during work-up can also impact extraction efficiency.

Safety Precautions

-

Sodium triacetoxyborohydride is a water-reactive and moisture-sensitive solid.[10][11] Handle it in a well-ventilated fume hood and avoid contact with skin and eyes.[12][13]

-

The quenching step can generate hydrogen gas, which is flammable. Perform the quench slowly and in a well-ventilated area, away from ignition sources.[14]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.[12][13]

Conclusion

The reductive amination protocol using tetrahydrofurfurylamine hydrochloride and sodium triacetoxyborohydride is a robust and highly effective method for synthesizing a wide array of substituted tetrahydrofurfurylamines. By understanding the reaction mechanism, carefully controlling the reaction parameters, and adhering to proper safety procedures, researchers can confidently and efficiently generate these valuable compounds for various applications in drug discovery and development.

References

-

Chemistry Steps. Reductive Amination. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

- Myers, A. G. (2007).

- Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Sustainable Bioenergy Systems, 12(4), 133-146.

-

National Center for Biotechnology Information. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2736–2743. Available from: [Link]

-

The Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

- ResearchGate. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3899-3906.

-

National Center for Biotechnology Information. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1561. Available from: [Link]

-

Royal Society of Chemistry. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3899-3906. Available from: [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

peptide synthesis coupling reagents for hindered amine hydrochlorides

Application Note: High-Efficiency Coupling Protocols for Hindered Amine Hydrochlorides

Executive Summary

Coupling sterically hindered amino acids (e.g.,

This guide provides an evidence-based framework for selecting coupling reagents and executing protocols specifically designed for hindered amine hydrochlorides.

Mechanistic Challenges & Reagent Selection

The "Double-Lock" Problem

-

Steric Lock: Bulky side chains (Val, Ile) or

-substitution prevent the electrophile (active ester) from approaching the nucleophile (amine). -

Protonic Lock: The HCl salt forms a tight ion pair. The base must break this pair without causing the activated acid to epimerize (racemize) or hydrolyze before the coupling occurs.

Reagent Selection Matrix

While HATU has long been the industry standard, recent data favors COMU and Phosphonium salts for specific hindered applications.

| Reagent | Class | Best Use Case | Pros | Cons |

| COMU | Uronium (Oxyma) | General Hindered (Val, Ile) | Safer (No HOBt), higher solubility, less epimerization than HATU.[1] | Hydrolyzes faster than HATU if amine is not ready. |

| HATU | Uronium (HOAt) | Severe Hindrance | High reactivity; HOAt "neighboring group effect" accelerates coupling. | Generates tetramethylurea; expensive; potential for guanidinylation. |

| PyAOP | Phosphonium | Does not react with amine to form guanidine (unlike HATU).[1] | Expensive; byproduct (P(pyrrolidino)3O) is difficult to remove. | |

| TFFH | Fluoroformamidinium | Extreme Hindrance (Aib-Aib) | Generates Acid Fluorides (small electrophile, high reactivity). | Moisture sensitive; requires strict anhydrous conditions. |

Strategic Decision Tree

The following logic gate determines the optimal protocol based on steric severity and salt presence.

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance levels.

Critical Parameter: Base Stoichiometry

When using Amine Hydrochlorides, the "Standard Rule" (2 equivalents of base) fails. You must account for the proton sponge effect.

The Formula:

-

For HATU/COMU: Use 3.0 equivalents of DIEA total. (1 eq to neutralize HCl, 2 eq to maintain basic pH for uronium activity).

-

For TFFH: Use 2.0 to 2.5 equivalents . (Acid fluorides are stable in neutral conditions, but the amine must be free).

Detailed Experimental Protocols

Protocol A: The "Pre-Activation" Method (COMU/HATU)

Best for: Coupling bulky amino acids (Fmoc-Val-OH, Fmoc-Ile-OH) to hindered amine salts.

Rationale: Mixing everything at once with an HCl salt can lead to a "pH lag" where the active ester hydrolyzes before the amine is freed. This protocol generates the active ester first.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine Hydrochloride (1.1 eq)

-

Coupling Reagent: COMU (1.0 eq) or HATU (1.0 eq)

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for Cys/His.

-

Solvent: DMF or NMP (DCM is often poor for dissolving amine salts).

Step-by-Step:

-

Activation Vessel: Dissolve the Carboxylic Acid and Coupling Reagent (COMU/HATU) in minimal dry DMF.

-

Initiate Activation: Add 1.0 eq of Base . Stir for 1–2 minutes. Note: The solution may turn yellow (HATU) or remain clear (COMU).

-

Neutralization Vessel (Parallel): In a separate vial, dissolve the Amine Hydrochloride in DMF. Add 2.0 eq of Base . Vortex ensures the free amine is generated.

-

Coupling: Immediately transfer the contents of the Neutralization Vessel into the Activation Vessel.

-

Reaction: Stir at room temperature.

-

Monitoring: Check via HPLC or TLC. If incomplete after 2 hours, do not add more HATU (risk of guanidinylation). Instead, add 0.5 eq of base to ensure pH > 9.

Protocol B: The Acid Fluoride Method (TFFH)

Best for: Extreme hindrance (Aib,

Rationale: TFFH converts the carboxylic acid into an Acid Fluoride (

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine Hydrochloride (1.1 eq)

-

Reagent: TFFH (1.0 eq)[5]

-

Base: DIEA (2.5 eq total)

-

Solvent: Dry DCM (preferred for Acid Fluorides) or DMF.

Step-by-Step:

-

Fluoride Formation: Dissolve Carboxylic Acid and TFFH in dry DCM under Nitrogen/Argon.

-

Activation: Add 1.0 eq of DIEA . Stir for 15–20 minutes.

-

Checkpoint: Acid Fluorides are stable.[6] You can verify formation by IR (band at ~1840 cm⁻¹) or HPLC (quench small aliquot with MeOH to form Methyl Ester).

-

-

Amine Addition: Add the Amine Hydrochloride solid directly to the mixture, followed immediately by 1.5 eq of DIEA .

-

Reaction: Stir for 2–12 hours. Acid fluorides are highly reactive but the coupling can be slow due to the steric bulk of the amine.

-

Workup: Standard acidic wash (5% KHSO4) removes the tetramethylurea byproduct.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<20%) | Amine not deprotonated. | Check pH of reaction mixture. It must be basic (pH 8-9) on wet pH paper. Add more DIEA. |

| Racemization | Base-catalyzed proton abstraction. | Switch base from DIEA to Collidine (TMP) . Use Protocol A (Pre-activation) to minimize base contact time. |

| Guanidinylation (+99 Da mass) | Reaction of Amine with HATU. | Excess HATU was used, or Amine was added before Acid activation was complete. Switch to PyAOP (Phosphonium salt) or Protocol B. |

| Precipitation | Amine HCl insoluble in DCM. | Switch solvent to NMP or DMF.[7] Ensure Amine HCl is fully dissolved before adding to activated acid. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][8][9] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Carpino, L. A., & El-Faham, A. (1995).[6][10] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[4][6] A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis.[1][4][11][12] Journal of the American Chemical Society, 117(19), 5401–5402. Link

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link

-

Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[7] Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. peptide.com [peptide.com]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Amine hydrochloride salts are ubiquitous in pharmaceutical development and organic synthesis, prized for their increased stability and water solubility compared to their free-base counterparts. However, many of these salts present a significant laboratory challenge: hygroscopicity. This guide provides in-depth, field-proven insights into why these compounds readily absorb atmospheric moisture and how to manage them effectively to ensure experimental accuracy, reproducibility, and integrity.

Frequently Asked Questions (FAQs)

Q1: What does it mean if my amine hydrochloride salt is "hygroscopic" or "deliquescent"?

A: These terms describe a compound's interaction with atmospheric moisture, but they are not interchangeable.

-

Hygroscopic materials readily attract and absorb moisture from the surrounding air. The material may become damp, sticky, or clumpy, but it does not necessarily dissolve.[1]

-

Deliquescent materials are a subset of hygroscopic compounds that absorb so much atmospheric moisture that they dissolve in it, forming a liquid solution.[1] A classic example is sodium hydroxide pellets, which will quickly form a puddle in open air.

Understanding this distinction is critical. A deliquescent amine salt requires the most stringent handling protocols, as even brief exposure to ambient air can compromise its physical state and integrity.

Q2: How should I store my hygroscopic amine hydrochloride salt to maintain its integrity?

A: Proper storage is the first line of defense. The goal is to create a micro-environment with minimal humidity.

-

Primary Container: Always keep the salt in a tightly sealed container. For frequently accessed materials, consider sealing the cap threads with parafilm to create a more robust barrier against moisture ingress.[2]

-

Secondary Containment (Desiccator): The most common and effective method is to store the tightly sealed primary container inside a desiccator.[3] A desiccator is a sealable enclosure containing a drying agent (desiccant) that maintains a very low-humidity atmosphere.[3]

-

Inert Atmosphere: For extremely sensitive or deliquescent salts, storage inside a nitrogen- or argon-filled glove box is the gold standard.[4] This provides a completely inert and anhydrous environment.

-

Low-Temperature Storage: Storing salts in a freezer can slow the rate of hydrolysis if trace amounts of water are present.[5] Crucial Caveat: You must allow the container to warm to ambient room temperature before opening it. Opening a cold container will cause atmospheric moisture to immediately condense on the cold powder, defeating the purpose of the storage method.[5]

Q3: Which desiccant should I use in my desiccator for storing amine salts?

A: Desiccant choice is not universal; chemical compatibility is key. Acidic desiccants can react with basic amine salts, and some desiccants form adducts with amines.

| Desiccant | Suitability for Amines | Rationale & Comments |

| Potassium Hydroxide (KOH) | Excellent | A strong base, highly efficient at drying organic bases and their salts.[6][7] |

| Barium Oxide (BaO) | Excellent | Another suitable basic desiccant for drying amines.[6] |

| Molecular Sieves (3Å or 4Å) | Excellent | Chemically inert and highly efficient.[3][8] They trap water molecules within their porous structure. Can be regenerated by heating. |

| Silica Gel (with indicator) | Good | Chemically inert and widely available. The indicator (typically cobalt chloride, turning from blue to pink) provides a clear visual cue for when the desiccant is saturated and needs regeneration or replacement.[6] |

| Calcium Chloride (CaCl₂) | Unsuitable | Can form adducts (complexes) with amines, effectively contaminating your sample.[6] |

| Phosphorus Pentoxide (P₄O₁₀) | Unsuitable | A highly efficient but strongly acidic desiccant that will react with amines.[6] |

| Sulfuric Acid (H₂SO₄) | Unsuitable | A liquid and highly acidic desiccant that is incompatible with basic compounds.[7] |

Q4: My reaction requires anhydrous conditions. How critical is it to control water when using an amine hydrochloride salt?

A: It is absolutely critical. The absorbed water is not an inert spectator; it can actively and detrimentally participate in your reaction.

-

Competing Nucleophile: In many reactions, water can act as a competing nucleophile, leading to unwanted hydrolysis byproducts and reduced yield of your desired product.

-

Solvent and Reagent Degradation: Water can hydrolyze or degrade other moisture-sensitive reagents in your reaction, such as organometallics, acid chlorides, or dehydrating agents.

-

Altered Reaction Kinetics: The presence of water can change the polarity of the reaction solvent, affecting reaction rates and potentially altering the reaction pathway. For reactions requiring precise pH control, absorbed water can interfere with the intended conditions.[8]

Troubleshooting Guide

Problem 1: My solid salt has become a sticky, clumpy mess (or a puddle)!

-

Cause: The compound has absorbed a significant amount of atmospheric moisture. This indicates improper storage or prolonged exposure to ambient air during handling.[2]

-

Solution 1 (For Thermally Stable Salts): Dry the material under high vacuum. You can gently heat the sample, but you must first verify the salt's thermal stability and melting point to avoid decomposition. A vacuum oven or drying pistol is ideal for this purpose.

-

Solution 2 (Azeotropic Removal): For some compounds, water can be removed by azeotropic distillation. This involves dissolving or suspending the wet salt in a suitable water-immiscible solvent (like toluene) and distilling off the water-solvent azeotrope. This is an advanced technique and should only be performed if the salt's solubility and stability characteristics are well understood.

-

Best Practice: In many cases, especially in a GMP or drug development setting, the safest and most reliable solution is to discard the compromised material and use a fresh, unopened container.[2] The integrity of your results depends on the integrity of your starting materials.

Problem 2: The weight on the analytical balance keeps drifting upwards and won't stabilize.

-

Cause: The sample is actively absorbing moisture from the air as you are trying to weigh it. The increasing mass reflects the continuous uptake of water molecules.

-

Solution: You must minimize the sample's exposure time to the atmosphere.

-

Work Quickly: Have all your equipment (spatula, weighing vessel, reaction flask) ready and within arm's reach before opening the stock bottle.

-

Use a Controlled Environment: If available, perform the weighing inside a glove box or a balance chamber purged with dry nitrogen.[2] Running a dehumidifier in the balance room can also help reduce ambient humidity.

-

Weigh by Difference: This is the most robust technique for hygroscopic solids. Instead of weighing the powder directly onto a weighing paper, you weigh the sealed stock bottle, quickly transfer an approximate amount of solid to your reaction vessel, and then reweigh the sealed stock bottle. The difference in mass is the exact amount of compound transferred. This technique is detailed in the protocol below.

-

Problem 3: My reaction yields are inconsistent, even when I weigh the salt carefully.

-

Cause: If you are not using a rigorous technique like "weighing by difference" in a controlled environment, the amount of water absorbed by the salt can vary between experiments. This "invisible" water adds weight, meaning you are adding less of the actual amine salt than you think. This leads to incorrect stoichiometry and irreproducible results.[2]

-

Solution:

-

Standardize Handling: Implement a strict, standardized protocol for handling the salt for every experiment. The "Protocol for Accurate Weighing" below is a good starting point.

-

Prepare a Stock Solution: For reactions requiring very small, precise amounts of the salt, a more accurate method is to prepare a concentrated stock solution in a suitable anhydrous solvent inside a glove box. You can then accurately dispense the required amount using a syringe or pipette. This method averages out any minor weighing errors over a larger initial mass.

-

Visualized Workflows

Decision Logic for Handling a New Amine HCl Salt

Caption: Decision workflow for storing and handling a new amine hydrochloride salt.

Experimental Protocol: Accurate Weighing of a Hygroscopic Salt by Difference

This protocol ensures that the mass recorded corresponds accurately to the anhydrous compound by minimizing atmospheric exposure.

Objective: To accurately weigh and transfer a hygroscopic amine hydrochloride salt into a reaction vessel.

Materials:

-

Hygroscopic amine hydrochloride salt in its original, sealed container.

-

Analytical balance (minimum 0.1 mg readability).

-

Reaction vessel (e.g., round-bottom flask with a septum).

-

Clean, dry spatula.

-

Laboratory notebook.

Workflow Diagram:

Caption: Step-by-step workflow for the "weighing by difference" technique.

Step-by-Step Methodology:

-

Preparation: Place your clean, dry reaction vessel, spatula, and lab notebook next to the analytical balance. Ensure the balance is zeroed and stable.

-

Initial Weighing: Place the closed container of the hygroscopic salt onto the balance pan. Close the balance doors and allow the reading to stabilize.

-

Record Mass 1: Record this initial total mass (container + compound) in your notebook.

-

Transfer: Remove the container from the balance. Working quickly and efficiently, uncap the container, use the spatula to transfer an approximate amount of the solid into your reaction vessel, and immediately recap the container tightly. The goal is to minimize the time the container is open.

-

Final Weighing: Place the closed container back onto the balance pan. Close the doors and allow the reading to stabilize.

-

Record Mass 2: Record this final total mass in your notebook.

-

Calculation: The exact mass of the compound transferred to your reaction vessel is Mass 1 - Mass 2 .

-

Final Steps: Immediately place the stock container back into the desiccator to protect its integrity for future use.

By following this self-validating protocol, the transient mass of any absorbed atmospheric water is rendered irrelevant, as you are measuring only the mass that has left the stock bottle.

References

-

The Hive. (n.d.). Drying agents and their compatibilities. Hive Stimulants. Available at: [Link]

-

Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422. Available at: [Link]

-

Designer-Drug.com. (n.d.). Drying Agent Selection Guide. Available at: [Link]

-

Rösch, A., & Janiak, C. (2024). An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates. ChemRxiv. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Using drying agents. Organic Chemistry @ CU Boulder. Available at: [Link]

-

HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Available at: [Link]

-

Advanced Damp. (n.d.). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]

-

Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Available at: [Link]

-

Sussex Damp Surveyors. (2025, November 27). Hygroscopic Damp Survey & Treating Salt Loaded Walls Safely. Available at: [Link]

- Google Patents. (n.d.). US7205259B2 - Absorbent binder desiccant composition and articles incorporating it.

-

MyBuilder. (2024, March 9). Dealing with hygroscopic salt contamination. Available at: [Link]

-

Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Available at: [Link]

-

GAMA Healthcare. (n.d.). What causes material incompatibility? Why should we worry about material compatibility? Available at: [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

-

Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1056. Available at: [Link]

-

Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Available at: [Link]

Sources

- 1. damprot.com [damprot.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. hepatochem.com [hepatochem.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]

- 7. designer-drug.com [designer-drug.com]

- 8. chem.tamu.edu [chem.tamu.edu]

removing unreacted (tetrahydrofuran-2-yl)methanamine from reaction mixtures

Case ID: THFA-PURIFICATION-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Strategies for removing unreacted (tetrahydrofuran-2-yl)methanamine from reaction mixtures.

Executive Summary & Molecule Profile

You are encountering difficulty removing excess (tetrahydrofuran-2-yl)methanamine (THFA) because it possesses a "dual-nature" profile: it is a basic primary amine attached to a polar ether ring. Unlike simple alkyl amines, its high polarity makes it "sticky" in aqueous layers and prone to streaking on silica.

Molecule Profile:

-

Boiling Point: ~153–156°C (Atmospheric). Note: Rotovap removal is ineffective.

-

pKa (Conjugate Acid): ~9.5–10.0. Note: Highly responsive to pH manipulation.

-

Solubility: Miscible with water and most organic solvents.

Troubleshooting Guide: Select Your Scenario

Scenario A: My Product is Neutral or Acidic (Non-Basic)

Target Strategy: Acidic Aqueous Wash (Liquid-Liquid Extraction)

If your product does not contain a basic nitrogen, you can exploit the basicity of THFA to sequester it into the aqueous phase.

The Protocol:

-

Dilute: Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane).

-

Acidify: Wash the organic layer 3x with 1M HCl (or 10% Citric Acid if your product is acid-sensitive).

-

Mechanism:[1] THFA is protonated to its ammonium salt (

). This salt is highly water-soluble and insoluble in organics.

-

-

Verify: Check the pH of the aqueous wash; it must remain < 2.

-

Finish: Wash the organic layer with Brine, dry over

, and concentrate.

Critical Warning: The tetrahydrofuran ring increases the water solubility of the free base. If you do not acidify enough, the THFA will partition back into the organic layer.

Scenario B: My Product is Also a Basic Amine

Target Strategy: Chemoselective Scavenging

This is the most common pain point. If your product is also an amine, an acid wash will remove both your product and the THFA. You must use a Solid-Supported Scavenger that targets primary amines specifically, leaving secondary/tertiary amine products untouched.

Recommended Scavenger: Polystyrene-supported Isocyanate (PS-NCO) or Aldehyde resins.

The Protocol:

-

Calculate: Determine the excess equivalents of THFA used (e.g., if you used 1.5 eq of THFA, you have 0.5 eq excess).

-

Load: Add 2–3 equivalents of PS-NCO resin relative to the excess THFA.

-

Incubate: Stir gently in DCM or THF for 2–4 hours at room temperature.

-

Mechanism:[1] The primary amine of THFA attacks the isocyanate, forming an insoluble urea linkage on the bead.

-

-

Filter: Filter the mixture through a fritted funnel or cotton plug. The THFA remains trapped on the beads.

-

Rinse: Wash the beads with solvent to recover any non-specifically adsorbed product.

Visualizing the Scavenging Logic:

Figure 1: Workflow for chemoselective removal of primary amines using scavenger resins.

Scenario C: I Must Use Chromatography

Target Strategy: Mobile Phase Modification

THFA often streaks on silica gel because the amine interacts with acidic silanols (

The Fix:

-

Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%

before loading. -

Eluent: Maintain 0.5% TEA in your gradient.

-

Why: The TEA "caps" the acidic sites on the silica, allowing the THFA (and your product) to elute as tight bands rather than streaks.

-

-

Alternative Stationary Phase: Use Amine-Functionalized Silica (Amino-Silica) . This eliminates the need for liquid base additives and prevents the acid-base interaction entirely.

Technical Data Comparison

| Method | Selectivity | Throughput | Cost | Best For |

| Acid Wash (LLE) | Low (Removes all amines) | High | Low | Neutral/Acidic products. |

| Scavenging (PS-NCO) | High (1°/2° amines only) | Medium | High | Basic products; High-value intermediates. |

| Distillation | Low (Boiling Point ~153°C) | Low | Low | Large scale; Stable products only. |

| Chromatography | Medium | Low | Medium | Final purification; Complex mixtures. |

Frequently Asked Questions (FAQs)

Q: Can I just use a rotovap to remove the excess THFA? A: No. The boiling point of (tetrahydrofuran-2-yl)methanamine is approx. 153°C [1]. Standard rotary evaporation will not remove it effectively without excessive heat, which may degrade your product.

Q: I tried the acid wash, but the amine is still there. Why? A: You likely didn't lower the pH enough. The tetrahydrofuran ring adds polarity. Ensure your aqueous layer is pH < 2 . If using a weak acid (like citric), the salt might still have significant organic solubility. Switch to 1M HCl if your product tolerates it.

Q: Which scavenger resin is best? Isocyanate or Aldehyde? A: Isocyanate (PS-NCO) is generally preferred because it forms a stable urea. Aldehyde resins form imines, which are reversible under hydrolytic conditions (wet solvents) [2].

Q: How do I visualize THFA on a TLC plate? A: THFA does not have a strong UV chromophore. You must use a stain. Ninhydrin is the gold standard for primary amines (turns deep purple/red upon heating). Permanganate (KMnO4) will also stain the ether/amine functionality yellow on a purple background.

References

-

PubChem. (n.d.).[2] Compound Summary: (Tetrahydrofuran-2-yl)methanamine.[2][3] National Library of Medicine. Retrieved from [Link]

-

Biotage. (n.d.). Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Technical Notes. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

Sources

optimizing yield of reductive amination with tetrahydrofurfurylamine HCl

Technical Support Center: Reductive Amination Optimization Topic: Tetrahydrofurfurylamine HCl (THFA-HCl) Ticket ID: OPT-THFA-001

Executive Summary

You are experiencing yield issues with the reductive amination of Tetrahydrofurfurylamine Hydrochloride (THFA-HCl) . Unlike the free base, the HCl salt introduces a stoichiometric acid that inhibits nucleophilic attack if not properly managed.

This guide optimizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride/STAB) specifically for this reagent. The tetrahydrofuran ring introduces moderate steric bulk and Lewis basicity, but the primary failure mode with this reagent is almost invariably improper pH control preventing imine formation.

Part 1: The Optimized Protocol (Standard Operating Procedure)

Objective: Maximize mono-alkylation yield while suppressing direct reduction of the carbonyl.

Reagents:

-

Amine: Tetrahydrofurfurylamine HCl (1.0 - 1.2 equiv)

-

Carbonyl: Aldehyde/Ketone (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.0 - 1.2 equiv relative to Amine HCl)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1]

Step-by-Step Workflow

-

Freebasing (Critical Step):

-

Suspend Tetrahydrofurfurylamine HCl in DCE.

-

Add 1.0 equivalent of DIPEA/TEA. Stir for 10-15 minutes at room temperature.

-

Why: The amine must be neutral (

) to attack the carbonyl. The HCl salt (

-

-

Imine Equilibrium:

-

Add the Aldehyde/Ketone to the mixture.[2]

-

Optional: If the substrate is a ketone or sterically hindered aldehyde, add Acetic Acid (AcOH) (1.0 equiv) now.

-

Stir for 30–60 minutes.

-

Why: Allowing the imine to form before adding the hydride prevents the direct reduction of the aldehyde to an alcohol.

-

-

Reduction:

-

Add STAB in one portion.

-

Stir at room temperature for 2–16 hours under Nitrogen/Argon.

-

Monitor: TLC or LCMS.[3] Look for the disappearance of the imine intermediate.

-

-

Quench & Workup:

Part 2: Visualization of Reaction Logic

The following diagram illustrates the critical "Decision Nodes" where the reaction typically fails.

Caption: Workflow logic for THFA-HCl reductive amination. Yellow nodes indicate critical optimization points.

Part 3: Troubleshooting & FAQs

Q1: My LCMS shows the starting aldehyde was converted to an alcohol. Why?

Diagnosis: Direct Reduction. The Cause: The reducing agent (STAB) reduced the carbonyl before the amine could attack it. This happens because:

-

Salt Interference: You didn't neutralize the THFA-HCl, so no amine was available to form the imine.

-

Kinetics: The hydride was added too quickly for a slow-forming imine (common with ketones). The Fix:

-

Ensure 1.0 eq of base is used to free the amine.

-

Pre-stir the Amine + Base + Carbonyl for 1-2 hours before adding STAB.

-

Add molecular sieves (4Å) during the pre-stir to force imine formation by removing water.

Q2: I see a "double addition" product (Tertiary Amine).

Diagnosis: Dialkylation (Over-alkylation). The Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine THFA).[5] The Fix:

-

Stoichiometry: Use a slight excess of the Amine (1.2 to 1.5 equiv) relative to the aldehyde.

-

Solvent Switch: If using DCE, switch to Methanol and use a stepwise method:

-

Form imine in MeOH (2 hrs).

-

Cool to 0°C.

-

Add

(Sodium Borohydride) instead of STAB. Note: STAB prevents dialkylation better than

-

Q3: My yield is low, but I don't see side products. Where is it?

Diagnosis: Workup pH Failure. The Cause: Tetrahydrofurfurylamines are basic.[4] If you extract a neutral or slightly acidic aqueous quench, the product remains protonated in the water layer. The Fix:

-

Check the pH of the aqueous layer after quenching but before separation. It must be >10 .

-

Use DCM for extraction (better solubility for polar amines than Hexane/EtOAc).

Q4: Can I use NaCNBH3 (Sodium Cyanoborohydride) instead?

Answer: Yes, but it is generally inferior to STAB for this application.

-

Toxicity: Generates HCN gas at low pH.[6]

-

Selectivity: STAB is more selective for imines over aldehydes.[5]

-

When to use it: Only use

if solubility in DCE is an issue and you must use Methanol as the primary solvent (STAB reacts with Methanol).

Part 4: Optimization Data Table

| Variable | Recommendation | Mechanism / Reason |

| Amine Form | HCl Salt | Requires 1.0 eq Base (DIPEA/TEA) to activate. |

| Reducing Agent | STAB | Protonates carbonyl (electrophilic activation) but reduces imines faster than carbonyls. |

| Solvent | DCE or DCM | Non-protic. Prevents decomposition of STAB. |

| pH (Reaction) | Weakly Acidic (pH 5-6) | After freebasing, the acetic acid from STAB buffers the reaction to catalyze imine formation. |

| Temperature | 20°C - 25°C | Heating promotes dialkylation and polymerization of furans. |

| Time | 2h - 16h | Monitor via TLC. Do not quench until imine disappears. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources